molecular formula C15H16ClNO2 B1398575 Benzylaminophenylacetic acid hydrochloride CAS No. 1290901-33-5

Benzylaminophenylacetic acid hydrochloride

Cat. No.: B1398575
CAS No.: 1290901-33-5
M. Wt: 277.74 g/mol
InChI Key: HDHRXLXHIIEVHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylaminophenylacetic acid hydrochloride typically involves the reaction of benzylamine with phenylacetic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, which not only catalyzes the reaction but also converts the product into its hydrochloride salt form. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 60-80°C) are often used to facilitate the reaction.

    Solvent: A polar solvent, such as water or ethanol, is commonly employed to dissolve the reactants and the product.

    Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzylaminophenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylacetone or phenylacetic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of N-substituted benzylamine derivatives.

Scientific Research Applications

Benzylaminophenylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzylaminophenylacetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The benzylamine group can interact with enzymes or receptors, modulating their activity. The phenylacetic acid moiety may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features.

    Benzylamine: An aromatic amine that shares the benzylamine group with benzylaminophenylacetic acid hydrochloride.

    Phenylalanine: An amino acid with a phenylacetic acid backbone.

Uniqueness

This compound is unique due to the combination of the benzylamine and phenylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the individual components.

Properties

IUPAC Name

2-(benzylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRXLXHIIEVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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